Methyl 2-fluoro-3-(trifluoromethoxy)benzoate
Overview
Description
Methyl 2-fluoro-3-(trifluoromethoxy)benzoate is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of Methyl 2-fluoro-3-(trifluoromethoxy)benzoate may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through flash column chromatography and elution with solvents like hexanes and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine and trifluoromethoxy groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzoate ring.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various solvents such as hexanes and ethyl acetate . Reaction conditions are typically mild, ensuring the stability of the functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted benzoates with different functional groups .
Scientific Research Applications
Methyl 2-fluoro-3-(trifluoromethoxy)benzoate has diverse applications in scientific research:
Pharmaceutical Development: Its unique structure makes it a valuable intermediate in the synthesis of potential drug molecules.
Agrochemical Studies: It is used in the development of new agrochemicals with improved efficacy and stability.
Material Science: The compound’s properties are explored for applications in materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-3-(trifluoromethoxy)benzoate involves its interaction with molecular targets through its fluorine and trifluoromethoxy groups. These interactions can affect various biochemical pathways, leading to its observed biological activities . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethoxy)benzoate
- Methyl 4-fluorobenzoate
- Methyl 2-fluoro-6-methoxy-3-(trifluoromethoxy)benzoate
Uniqueness
Methyl 2-fluoro-3-(trifluoromethoxy)benzoate is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzoate ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-fluoro-3-(trifluoromethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-15-8(14)5-3-2-4-6(7(5)10)16-9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQKOJTGXWLRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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